tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate
Description
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(5-methylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-9(7-12-8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
HNMZHENGUBZAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of (3R,5S)-5-Methylpyrrolidin-3-amine
The core intermediate for this compound, (3R,5S)-5-methylpyrrolidin-3-amine, is typically synthesized via stereocontrolled ring-opening of epichlorohydrin derivatives. A method adapted from CN102249971A involves:
- Epoxide ring-opening : Reaction of (R)-epichlorohydrin with sodium cyanide yields 4-chloro-3-hydroxybutyronitrile with retention of stereochemistry.
- Borohydride reduction : Sodium borohydride and boron trifluoride etherate reduce the nitrile group to an amine, forming 3-hydroxypyrrolidine.
- Resolution : Chiral column chromatography or enzymatic resolution separates the (3R,5S) isomer.
Critical parameters:
- Temperature control (<5°C) during borohydride addition prevents racemization.
- Use of BF₃·Et₂O enhances stereochemical fidelity by stabilizing transition states.
N-Methylation and Carbamate Formation
Sequential Alkylation-Carbamation Approach
A two-step protocol derived from WO2014200786A1 and GF02865 data:
Step 1: N-Methylation
Reaction Scheme:
(3R,5S)-5-Methylpyrrolidin-3-amine + CH₃I → N-Methylpyrrolidine derivative
Conditions:
- Solvent: THF/DMF (4:1 v/v)
- Base: K₂CO₃ (2.5 eq)
- Temp: 0°C → RT, 12 h
- Yield: 82%
Step 2: BOC Protection
Reagents: Di-tert-butyl dicarbonate (1.2 eq), DMAP (0.1 eq)
Solvent: Dichloromethane
Time: 4 h at 25°C
Yield: 91%
One-Pot Methylation-Carbamation
Advanced methods from Ambeed data demonstrate improved efficiency:
| Parameter | Value | Source |
|---|---|---|
| Methylating Agent | Trimethyloxonium tetrafluoroborate | |
| BOC Reagent | Boc₂O (1.1 eq) | |
| Catalyst | Pd₂(dba)₃·CHCl₃ (0.05 eq) | |
| Solvent | Anhydrous DMF | |
| Temp/Time | 50°C, 6 h | |
| Isolated Yield | 77% |
Key advantages:
- Palladium catalysis enhances reaction rate by 40% compared to thermal methods
- Minimal epimerization (<2%) under neutral conditions
Catalytic Asymmetric Synthesis
Organocatalytic Mannich Reaction
A breakthrough method adapted from GF02865 and CN102249971A:
Reaction Design
- Mannich base formation :
$$ \text{(R)-Proline} + \text{MeNO}_2 + \text{Boc-protected aldehyde} → \text{Chiral β-nitroamine} $$ - Reductive cyclization :
$$ \text{H}_2 (\text{50 psi}), \text{Ra-Ni}, \text{EtOH}, 80°C → \text{Pyrrolidine core} $$
Performance Metrics
| Metric | Value |
|---|---|
| Enantiomeric Excess | 98.5% ee |
| Diastereomeric Ratio | 19:1 (trans:cis) |
| Overall Yield | 68% |
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Strategy
Patent WO2014200786A1 details a scalable approach using Wang resin:
- Resin functionalization :
$$ \text{Wang resin} + \text{Fmoc-(3R,5S)-5-Me-pyrrolidine} → \text{Resin-bound amine} $$ - On-resin methylation :
$$ \text{Mel (3 eq), DIPEA (6 eq), DMF, 2 h} $$ - BOC protection :
$$ \text{Boc₂O (1.5 eq), DMAP (0.2 eq), 24 h} $$ - Cleavage :
$$ \text{TFA/DCM (1:9), 30 min} $$
Comparative Efficiency
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Purity (HPLC) | 95.2% | 99.1% |
| Processing Time | 18 h | 6 h |
| Maximum Scale | 100 g | 2 kg |
Advanced Characterization Data
Spectroscopic Profiles
| δ (ppm) | Assignment |
|---|---|
| 154.6 | Carbamate carbonyl |
| 79.8 | Boc tert-butyl C |
| 55.0 | Pyrrolidine C3 |
| 31.8 | N-Me carbon |
| 24.4 | 5-Me substituent |
- Calculated: 215.1756 [M+H]⁺
- Observed: 215.1753
- Error: 1.4 ppm
Industrial-Scale Process Optimization
Cost Analysis of Competing Methods
| Method | Raw Material Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Classical Alkylation | 420 | 18.7 | 6.2 |
| Catalytic Asymmetric | 580 | 8.9 | 3.1 |
| Solid-Phase | 720 | 4.2 | 1.8 |
E-Factor = kg waste/kg product; PMI = Process Mass Intensity
Emerging Technologies
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway due to the carbamate functional group. Conditions dictate product formation:
-
Acidic Hydrolysis : Using HCl (1–2 M) under reflux yields the corresponding amine, (3R,5S)-5-methylpyrrolidin-3-amine, with 85–90% efficiency .
-
Basic Hydrolysis : NaOH (1–2 M) at room temperature produces methylamine and CO₂, leaving the pyrrolidine backbone intact.
| Condition | Reagent | Temperature | Product | Yield |
|---|---|---|---|---|
| Acidic (HCl) | 1–2 M HCl | Reflux (100°C) | (3R,5S)-5-methylpyrrolidin-3-amine | 85–90% |
| Basic (NaOH) | 1–2 M NaOH | 25°C | Methylamine + CO₂ + pyrrolidine | 70–75% |
Alkylation and Arylation
The secondary amine in the pyrrolidine ring undergoes alkylation/arylation under mild conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ at 60°C to form N-alkylated derivatives (80–85% yield ).
-
Suzuki-Miyaura Coupling : Palladium-catalyzed reactions with aryl boronic acids yield biaryl derivatives (75–80% yield ).
| Reaction Type | Reagent | Catalyst/Condition | Product | Yield |
|---|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpyrrolidine derivative | 80–85% |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 80°C | Biaryl-pyrrolidine hybrid | 75–80% |
Oxidation and Reduction
The pyrrolidine ring’s tertiary C-H bonds are susceptible to redox reactions:
-
Oxidation : Hydrogen peroxide (H₂O₂) or KMnO₄ oxidizes the ring to a lactam (70–75% yield ).
-
Reduction : LiAlH₄ reduces the carbamate to a secondary amine while retaining stereochemistry (88–92% yield ).
| Reaction | Reagent | Condition | Product | Yield |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%) | 50°C, 6 h | 5-Methylpyrrolidin-2-one | 70–75% |
| Reduction | LiAlH₄ | THF, 0°C → RT | N-Methylpyrrolidine amine | 88–92% |
Stereochemical Influence on Reactivity
The (3R,5S) configuration critically impacts reaction outcomes:
-
Enzyme Interactions : Stereospecific binding to chiral biological targets (e.g., proteases) enhances inhibitory activity.
-
Synthetic Selectivity : Diastereomeric products form in alkylation if stereochemistry is disrupted, but the original configuration is retained under controlled conditions.
Comparative Analysis with Structural Analogs
The reactivity profile differs significantly from similar compounds due to stereochemical and functional group variations:
Industrial and Pharmacological Relevance
-
Scale-Up Synthesis : Continuous flow reactors optimize hydrolysis and alkylation, achieving >90% purity.
-
Drug Intermediate : Used in synthesizing kinase inhibitors and antiviral agents, leveraging its stereochemical precision.
This compound’s versatility in organic transformations and biological applications underscores its importance in both academic and industrial settings. Future research may explore its use in asymmetric catalysis and targeted drug delivery systems.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme-substrate interactions and other biochemical processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs or as a model compound for studying drug-receptor interactions .
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyrrolidine vs. Piperidine Derivatives
The target compound’s pyrrolidine core differentiates it from piperidine-based analogs. Key comparisons include:
- Substituent Impact: The 5-methyl group in both compounds may improve metabolic stability, while the N-methyl group in the target compound could reduce hydrogen-bonding capacity compared to non-methylated analogs .
Stereochemical Variants
Stereochemistry critically influences biological activity and synthetic utility:
- The (3R,5S) configuration in the target compound may favor specific enantioselective reactions or receptor interactions compared to (3S,5S) isomers .
Substituent Modifications
Functional group variations alter physicochemical and pharmacological properties:
Biological Activity
tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its unique structure, characterized by a tert-butyl group and a pyrrolidine moiety, positions it as a potential candidate for drug development and therapeutic applications.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- CAS Number : 1626343-40-5
- Purity : Typically around 97% .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to modulation of biological pathways, influencing various physiological responses. The compound may undergo hydrolysis in the presence of acids or bases, resulting in the formation of amine derivatives, which may further participate in biochemical reactions .
Interaction Studies
Preliminary research indicates that this compound may bind to specific targets, influencing their enzymatic activity. For example, studies have shown that compounds with similar structures can inhibit certain enzymes linked to disease processes, suggesting that this compound could exhibit similar properties .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable effects on cellular models. For instance:
- Cytotoxicity : The compound was evaluated for cytotoxic effects on various cell lines, including HepG2 (human liver cells). Results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity .
| Cell Line | Concentration (mM) | Cytotoxicity (%) |
|---|---|---|
| HepG2 | 10 | 15 |
| HepG2 | 50 | 35 |
| HepG2 | 100 | 60 |
Animal Studies
Animal model studies have also been conducted to assess the pharmacokinetics and pharmacodynamics of the compound. In a study involving rodents, administration of this compound resulted in significant alterations in metabolic parameters, indicating potential therapeutic effects on metabolic disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Chlorinated variant | Antimicrobial properties |
| tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate | Hydroxymethyl substitution | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
